molecular formula C20H18F2N2O2S2 B2408934 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705353-20-3

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2408934
CAS No.: 1705353-20-3
M. Wt: 420.49
InChI Key: SJHUNPUZHYSPGI-UHFFFAOYSA-N
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Description

The compound “2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone” is a derivative of benzoxazol-2(3H)-one . Benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .


Synthesis Analysis

The synthesis of benzoxazol-2(3H)-one derivatives involves the reaction of substituted anilines with chloroacetyl chloride . The compound 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamide was synthesized by the fusion of 2-(2-aminophenyl) benzoxazole and substituted chloroacetanilides .


Molecular Structure Analysis

The molecular structure of benzoxazol-2(3H)-one derivatives is characterized by the presence of a benzoxazolone pharmacophore . This pharmacophore is present in many compounds having a wide spectrum of biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazol-2(3H)-one derivatives include the reaction of substituted anilines with chloroacetyl chloride . This reaction is followed by the fusion of 2-(2-aminophenyl) benzoxazole and substituted chloroacetanilides .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazol-2(3H)-one derivatives are influenced by the presence of the benzoxazolone pharmacophore . This pharmacophore contributes to the wide spectrum of biological activities exhibited by these compounds .

Scientific Research Applications

Synthesis and Characterization

A new series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were synthesized and characterized using techniques such as FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis. These compounds were derived from intermediate chalcones, showcasing the versatility of 2-(benzo[d]oxazol-2-ylthio) compounds in chemical synthesis and their potential for generating diverse molecular structures (Muralidharan Venugopal et al., 2020).

Antitubercular Activity

The same series of compounds were also evaluated for their antitubercular activity using the in vitro M. tuberculosis method. Notably, certain derivatives exhibited increased potency, suggesting the therapeutic potential of 2-(benzo[d]oxazol-2-ylthio) compounds in treating tuberculosis. The study highlighted the role of electron-donating substituents in enhancing antitubercular activity, providing insights into the design of more effective antitubercular agents (Muralidharan Venugopal et al., 2020).

Docking Studies

Docking studies were performed to understand the interactions between the synthesized compounds and the Mycobacterium tuberculosis enoyl reductase enzyme. These studies revealed that compounds with electron-releasing groups showed the most potent activity, which could guide the development of new antitubercular drugs (Muralidharan Venugopal et al., 2020).

Antimicrobial Activity

In another study, benzazolyl pyrazoles were synthesized from benzoxazol-2-thiol and tested for antimicrobial activity. Some derivatives showed significant antibacterial activity against Klebsiella pneumoniae, indicating the potential of 2-(benzo[d]oxazol-2-ylthio) compounds in developing new antimicrobial agents (Durgamma Suram et al., 2017).

Conformation and Hirshfeld Surface Analysis

A study on the solventless cyclocondensation of 2-aminothiophenol with thiourea produced benzo[d]oxazole-2-thiol, which was further acylated to yield a S-substituted ester. Quantum chemical calculations and Hirshfeld surface analysis were conducted to explore the electronic delocalization and intermolecular interactions, demonstrating the compound's utility in understanding molecular conformations and interactions (A. Saeed et al., 2021).

Future Directions

The future directions for research on benzoxazol-2(3H)-one derivatives could include further exploration of their anti-cancer and anti-mycobacterial activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S2/c21-13-5-6-15(22)14(11-13)18-7-8-24(9-10-27-18)19(25)12-28-20-23-16-3-1-2-4-17(16)26-20/h1-6,11,18H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHUNPUZHYSPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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